Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate
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Overview
Description
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is part of the cephem class, which is related to cephalosporins, a type of β-lactam antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through silylation reactions using reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and the presence of a base to facilitate the substitution of hydrogen atoms with trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve automated derivatization protocols to ensure consistency and efficiency. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor the synthesis and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced using reagents like tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and tris(trimethylsilyl)silane. The reactions often require anhydrous conditions and the presence of a base or catalyst to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds .
Scientific Research Applications
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting groups, preventing unwanted reactions during synthesis . The cephem core may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar silylation reactions.
Bis(trimethylsilyl)acetamide: Another silylation reagent.
Tris(trimethylsilyl)silane: Used in radical-based reductions.
Uniqueness
Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is unique due to its combination of trimethylsilyl groups and the cephem core. This combination provides both chemical inertness and potential biological activity, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C14H26N2O3SSi2 |
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Molecular Weight |
358.61 g/mol |
IUPAC Name |
trimethylsilyl (6R,7R)-3-methyl-8-oxo-7-(trimethylsilylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3SSi2/c1-9-8-20-13-10(15-21(2,3)4)12(17)16(13)11(9)14(18)19-22(5,6)7/h10,13,15H,8H2,1-7H3/t10-,13-/m1/s1 |
InChI Key |
NSRYWJBYLYXBPQ-ZWNOBZJWSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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